2-((4-Amino-9,10-dioxo-3-sulfo-9,10-dihydroanthracen-1-yl)amino)-4-((2-(sulfooxy)ethyl)sulfonyl)benzoic acid
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Overview
Description
(1-Methyl-3-phenylpyrrolidin-3-yl)methanol is a chemical compound characterized by a pyrrolidine ring substituted with a methyl group and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3-phenylpyrrolidin-3-yl)methanol typically involves the reaction of pyrrolidine derivatives with appropriate reagents. One common method includes the reaction of 1-methylpyrrolidine with benzaldehyde under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted organic synthesis (MAOS) has been explored to improve synthetic efficiency .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-3-phenylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(1-Methyl-3-phenylpyrrolidin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a scaffold in drug design.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-Methyl-3-phenylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1-Methylpyrrolidin-3-yl)methanol: Similar structure but lacks the phenyl group.
(1-Phenylpyrrolidin-3-yl)methanol: Similar structure but lacks the methyl group.
Uniqueness
(1-Methyl-3-phenylpyrrolidin-3-yl)methanol is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its interactions with molecular targets, making it a valuable compound in various research fields .
Properties
CAS No. |
20640-71-5 |
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Molecular Formula |
C23H18N2O13S3 |
Molecular Weight |
626.6 g/mol |
IUPAC Name |
2-[(4-amino-9,10-dioxo-3-sulfoanthracen-1-yl)amino]-4-(2-sulfooxyethylsulfonyl)benzoic acid |
InChI |
InChI=1S/C23H18N2O13S3/c24-20-17(40(32,33)34)10-16(18-19(20)22(27)13-4-2-1-3-12(13)21(18)26)25-15-9-11(5-6-14(15)23(28)29)39(30,31)8-7-38-41(35,36)37/h1-6,9-10,25H,7-8,24H2,(H,28,29)(H,32,33,34)(H,35,36,37) |
InChI Key |
IYWVGYTUJOMGIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=C(C=CC(=C4)S(=O)(=O)CCOS(=O)(=O)O)C(=O)O)S(=O)(=O)O)N |
Origin of Product |
United States |
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